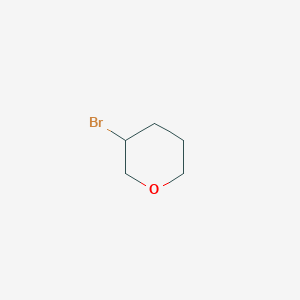

3-bromotetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBAAVZEEPNKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482448 | |

| Record name | 3-bromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-01-3 | |

| Record name | 3-bromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromotetrahydro-2H-pyran (CAS No: 13047-01-3), a versatile heterocyclic compound. Due to its unique structural features, incorporating both a cyclic ether and a reactive bromine atom, this molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document collates available data on its physical characteristics, spectroscopic properties, reactivity, and safety protocols. Detailed experimental methodologies for its synthesis, based on established procedures for analogous compounds, are also presented.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its six-membered ring containing an oxygen atom imparts moderate polarity, rendering it soluble in a range of common organic solvents.[1] The presence of the bromine atom at the 3-position is a key feature, introducing a reactive site for various nucleophilic substitution and coupling reactions.[1]

A summary of its key physical and chemical properties is provided in Table 1. It is important to note that while some data for the target compound is available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data in the searched literature.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds |

| CAS Number | 13047-01-3[1][2] | - |

| Molecular Formula | C₅H₉BrO[1][2] | - |

| Molecular Weight | 165.03 g/mol [1][2] | - |

| Appearance | Colorless to pale yellow liquid[1][2] | - |

| Boiling Point | 50-52 °C at 14 Torr[2] | 60-61 °C at 17 mmHg (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |

| Density | Predicted: 1.475 ± 0.06 g/cm³[2] | 1.366 g/mL at 25 °C (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |

| Refractive Index | Not available | n20/D 1.483 (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |

| Solubility | Generally soluble in organic solvents[1] | - |

| Storage Temperature | 2-8°C[2] | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-4.5 ppm). The protons on the carbon bearing the bromine atom (C3) and the carbons adjacent to the ether oxygen (C2 and C6) would likely resonate at the downfield end of this range.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbon attached to the bromine (C3) would be significantly shifted downfield compared to the other methylene carbons.

-

IR Spectroscopy: The infrared spectrum is anticipated to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A prominent C-O-C stretching band, characteristic of the ether linkage, is expected around 1050-1150 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the tetrahydropyran ring.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the carbon-bromine bond, making it a valuable substrate for a variety of organic transformations.

Nucleophilic Substitution Reactions

The bromine atom serves as a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 3-position of the tetrahydropyran ring. Examples of potential nucleophiles include amines, thiols, alkoxides, and cyanides.[5]

Caption: General scheme for nucleophilic substitution on this compound.

Reduction

The carbon-bromine bond can be reduced to a carbon-hydrogen bond using common reducing agents such as lithium aluminum hydride or tin hydrides. This reaction provides a route to 3-substituted tetrahydropyrans where the substituent is hydrogen.[5]

Grignard Reagent Formation and Coupling Reactions

While not explicitly documented for this compound, similar alkyl bromides can form Grignard reagents upon reaction with magnesium metal. The resulting organometallic species can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and cross-coupling reactions.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be adapted from the well-documented synthesis of the related compound, 3-bromo-5,6-dihydro-2H-pyran-2-one.[6] The proposed synthesis involves the bromination of a suitable tetrahydropyran precursor.

Proposed Synthesis of this compound

This proposed protocol is based on the bromination of a tetrahydropyran derivative and should be optimized for safety and yield.

Materials:

-

Tetrahydro-2H-pyran (or a suitable precursor)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tetrahydropyran precursor in the inert solvent.

-

Initiation: Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS). The reaction time will depend on the specific substrate and conditions.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statements | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat.[8] In case of exposure, follow standard first-aid procedures and seek medical attention.[8]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic organic chemistry. While a comprehensive dataset of its physical and spectroscopic properties is not fully available in the public domain, this guide provides a summary of the existing information and reasonable predictions based on analogous structures. The reactivity of the C-Br bond allows for a wide range of functionalization, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. Further research to fully characterize this compound would be beneficial to the scientific community.

References

- 1. CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN | CymitQuimica [cymitquimica.com]

- 2. 13047-01-3 CAS MSDS (3-BROMO-TETRAHYDRO-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Cas 156051-16-0,3-BROMOTETRAHYDRO-2-METHYL-2H-PYRAN, 99 | lookchem [lookchem.com]

- 5. Buy this compound-2-ol | 103755-65-3 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. aksci.com [aksci.com]

Technical Guide: Physical Properties of 3-bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the known physical properties of 3-bromotetrahydro-2H-pyran. It includes a summary of quantitative data, general experimental protocols for the determination of these properties, and a conceptual workflow for its synthesis.

Core Physical Properties

This compound is a halogenated heterocyclic compound. Its physical characteristics are essential for its application in chemical synthesis and drug design, influencing reaction conditions, purification methods, and formulation. The compound is typically a colorless to light yellow liquid under standard conditions.[1]

Data Presentation

The physical properties of this compound are summarized in the table below. It is important to note that some reported values are predicted or refer to isomeric compounds, which are provided for comparative context.

| Property | Value | Source | Notes |

| Molecular Formula | C₅H₉BrO | [1][2] | |

| Molecular Weight | 165.03 g/mol | [1][2] | |

| Appearance | Colorless to light yellow liquid | [1] | |

| Boiling Point | 50-52 °C | [1] | at 14 Torr |

| Density | 1.475 ± 0.06 g/cm³ | [1] | Predicted |

| Storage Temperature | 2-8°C | [1][2] | Recommended |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound follows established laboratory procedures.[4] These protocols are fundamental for verifying the identity and purity of a substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the atmosphere above it.[5] A common and accurate method for this determination is simple distillation.[6]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

The liquid sample (e.g., 10 mL) is placed in the round-bottom flask.[6]

-

The flask is heated gently.

-

The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which a steady condensation rate is observed is recorded as the boiling point.[6] The pressure at which the measurement is taken must also be recorded, as boiling point is pressure-dependent.

-

Density Determination

Density is the mass of a substance per unit volume.[4] For a liquid, this can be determined using a pycnometer or a calibrated hydrometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is required.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid. Care is taken to ensure no air bubbles are present.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is wiped away.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[4]

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

-

Synthetic Workflow Visualization

While specific, detailed synthetic procedures for this compound are not widely published in open literature, a logical synthetic approach can be conceptualized. A common strategy for the bromination of such cyclic ethers involves the reaction of a corresponding unsaturated precursor with a bromine source, followed by reduction if necessary, or direct bromination of the saturated ring under specific conditions. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. 13047-01-3 CAS MSDS (3-BROMO-TETRAHYDRO-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 13047-01-3 [sigmaaldrich.com]

- 3. 4-Bromotetrahydro-2H-pyran | 25637-16-5 [chemnet.com]

- 4. docsity.com [docsity.com]

- 5. chem21labs.com [chem21labs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-bromotetrahydro-2H-pyran (CAS: 13047-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromotetrahydro-2H-pyran is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its tetrahydropyran ring structure is a common motif in a variety of natural products and drugs, and the presence of a bromine atom at the 3-position provides a reactive handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is generally soluble in common organic solvents. Due to the presence of the bromine atom, it should be handled with appropriate safety precautions.

| Property | Value | Reference(s) |

| CAS Number | 13047-01-3 | [1] |

| Molecular Formula | C₅H₉BrO | [2] |

| Molecular Weight | 165.03 g/mol | |

| Boiling Point | 50-52 °C at 14 Torr | |

| Density (Predicted) | 1.475 g/cm³ | |

| Physical Form | Liquid | |

| Solubility | Soluble in organic solvents | |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Purification

A common synthetic route to this compound involves the electrophilic addition of bromine to 3,4-dihydro-2H-pyran. This reaction proceeds through a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion, to yield 2,3-dibromotetrahydropyran. The bromine atom at the 2-position is more reactive and can be selectively removed or substituted.[3]

Experimental Protocol: Synthesis of 2,3-Dibromotetrahydropyran

This protocol describes the synthesis of the precursor to this compound. Further selective de-bromination at the 2-position would be required to obtain the target compound.

Materials:

-

3,4-Dihydro-2H-pyran

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-2H-pyran in carbon tetrachloride.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel with constant stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

-

The solvent can be removed under reduced pressure to yield crude 2,3-dibromotetrahydropyran.

Purification

Purification of this compound and its precursors can be achieved through standard laboratory techniques such as:

-

Distillation: Fractional distillation under reduced pressure is an effective method for purifying the liquid product.

-

Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydropyran ring due to spin-spin coupling. The proton at C3, being attached to the same carbon as the bromine atom, would likely appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the electron-withdrawing effect of the bromine. The protons at C2 and C6, adjacent to the oxygen atom, would also be shifted downfield (typically in the range of 3.5-4.2 ppm). The remaining protons at C4 and C5 would appear as multiplets in the upfield region (around 1.5-2.5 ppm).

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbon atom bonded to the bromine (C3) would be significantly shifted downfield. The carbons adjacent to the oxygen atom (C2 and C6) would also appear in the downfield region. The remaining carbons (C4 and C5) would resonate at higher field.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O stretching vibrations.

-

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds.

-

C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C ether linkage.

-

C-Br stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, which may be difficult to assign definitively.

Applications in Drug Discovery and Development

The tetrahydropyran moiety is a key structural feature in numerous biologically active compounds and approved drugs. The presence of a bromine atom in this compound makes it a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The carbon-bromine bond can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for building the molecular scaffolds of potential drug candidates.

Potential Therapeutic Areas

Derivatives of pyrans have shown promise in a variety of therapeutic areas. While specific applications of this compound in the synthesis of marketed drugs are not extensively documented, its utility as a building block suggests its potential role in the development of:

-

Anticancer Agents: The pyran scaffold is present in several natural products with cytotoxic activity. Synthetic pyran derivatives have also been investigated for their potential to inhibit cancer cell growth.[4]

-

Antiviral Agents: Nucleoside analogues and other heterocyclic compounds containing the tetrahydropyran ring have been explored for their antiviral properties.[5]

-

Antibacterial Agents: Some pyran derivatives have demonstrated activity against various bacterial strains.[6]

The ability to introduce diverse functionalities at the 3-position of the tetrahydropyran ring through nucleophilic substitution on this compound allows for the generation of libraries of compounds for screening against various biological targets. This makes it a valuable tool in the early stages of drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its key chemical properties, particularly the reactive carbon-bromine bond on a biologically relevant tetrahydropyran scaffold, enable the synthesis of a wide array of complex molecules. While detailed experimental data on this specific compound is somewhat limited in the public domain, its structural features and the known reactivity of similar compounds provide a strong basis for its application in the rational design and synthesis of novel therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of 3-bromotetrahydro-2H-pyran. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a halogenated derivative of tetrahydropyran. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 165.03 g/mol |

| Chemical Formula | C₅H₉BrO |

| CAS Number | 13047-01-3 |

| Physical Form | Liquid |

| Purity | Typically ≥98% |

| Storage | Sealed in a dry environment at 2-8°C |

Proposed Synthesis of this compound

Experimental Protocol: Proposed Bromination of Tetrahydro-2H-pyran

Objective: To synthesize this compound via the bromination of tetrahydro-2H-pyran.

Materials:

-

Tetrahydro-2H-pyran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydro-2H-pyran in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Extraction: The filtrate is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acidic components, followed by a wash with water.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthetic Pathway

The proposed synthesis of this compound from tetrahydro-2H-pyran is a radical substitution reaction. The workflow for this process is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

While specific signaling pathways involving this compound are not extensively documented, the pyran scaffold is a common motif in a variety of biologically active molecules and approved drugs[1]. Pyran derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities[1].

The presence of a bromine atom on the tetrahydropyran ring in this compound makes it a versatile intermediate for further chemical modifications. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a library of novel tetrahydropyran derivatives. These derivatives can then be screened for their biological activities against various targets.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. This guide provides essential physicochemical data and a proposed synthetic methodology to aid researchers in its utilization. The versatility of this compound suggests its potential for the development of novel therapeutic agents, warranting further investigation into its biological properties and applications.

References

Structure Elucidation of 3-bromotetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-bromotetrahydro-2H-pyran. The document details the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for these analytical techniques are provided, and all quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the structure elucidation process is presented visually using a Graphviz diagram. This guide serves as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of halogenated heterocyclic compounds.

Introduction

This compound is a halogenated derivative of the saturated heterocyclic compound tetrahydropyran. Its structure, featuring a pyran ring with a bromine substituent, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The precise determination of its chemical structure is paramount for understanding its reactivity, and for ensuring the identity and purity of synthesized materials.

This guide outlines a systematic approach to the structure elucidation of this compound, leveraging a combination of modern spectroscopic techniques. By integrating data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally related compounds.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (axial) | ~ 3.6 - 3.8 | ddd | J(2ax, 2eq) ≈ 11.5, J(2ax, 3ax) ≈ 10.0, J(2ax, 3eq) ≈ 4.0 |

| H-2 (equatorial) | ~ 4.0 - 4.2 | ddd | J(2eq, 2ax) ≈ 11.5, J(2eq, 3ax) ≈ 4.0, J(2eq, 3eq) ≈ 2.0 |

| H-3 | ~ 4.1 - 4.3 | m | - |

| H-4 | ~ 1.8 - 2.2 | m | - |

| H-5 | ~ 1.5 - 1.9 | m | - |

| H-6 (axial) | ~ 3.4 - 3.6 | ddd | J(6ax, 6eq) ≈ 11.0, J(6ax, 5ax) ≈ 10.0, J(6ax, 5eq) ≈ 4.0 |

| H-6 (equatorial) | ~ 3.9 - 4.1 | ddd | J(6eq, 6ax) ≈ 11.0, J(6eq, 5ax) ≈ 4.0, J(6eq, 5eq) ≈ 2.0 |

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 68 - 72 |

| C-3 | ~ 50 - 55 |

| C-4 | ~ 28 - 32 |

| C-5 | ~ 22 - 26 |

| C-6 | ~ 65 - 69 |

Mass Spectrometry Data

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment | Notes |

| 178/180 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 99 | [M - Br]⁺ | Loss of the bromine radical. |

| 85 | [C₅H₉O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

| 71 | [C₄H₇O]⁺ | Cleavage of the pyran ring. |

| 57 | [C₄H₉]⁺ | Alkyl fragment. |

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1440 | C-H bend (alkane) | Medium |

| 1150 - 1050 | C-O stretch (ether) | Strong |

| 680 - 550 | C-Br stretch | Medium-Strong |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, prepare a dilute solution in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

-

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the various spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Characterization of 3-bromotetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 3-bromotetrahydro-2H-pyran. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and purity assessment. Furthermore, this guide presents data for a closely related compound to offer insights into the expected spectral features.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its characterization is a critical step in ensuring its identity and purity for any downstream applications. Spectroscopic techniques are the primary methods for such characterization, providing detailed information about the molecular structure and functional groups. This guide outlines the standard procedures for obtaining and interpreting the essential spectroscopic data for this compound.

Spectroscopic Data Summary

As of the latest literature review, comprehensive, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data specifically for this compound are not readily accessible. However, mass spectrometry data for a related compound, (2R,3S)-3-Allyloxy-2-bromo-tetrahydro-pyran, is available and can offer valuable information regarding the fragmentation pattern of a brominated tetrahydropyran ring system.[1]

Table 1: Mass Spectrometry Data for (2R,3S)-3-Allyloxy-2-bromo-tetrahydro-pyran[1]

| Fragment (m/z) | Proposed Identity |

| 234/236 | [M]+ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 155 | [M - Br]+ |

| 113 | [M - Br - C₃H₅O]+ |

| 85 | [C₅H₉O]+ (Tetrahydropyran ring fragment) |

| 41 | [C₃H₅]+ (Allyl fragment) |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS spectra for a liquid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes the solvent's own proton signals in the ¹H NMR spectrum.[2]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[3][4] For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary.[4]

-

Filtration: To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5] This removes any particulate matter.

-

Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[3]

3.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[3]

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

3.2.1. Sample Preparation (Neat Liquid)

-

Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr).[6]

-

Application: Place a single drop of the liquid sample onto the surface of one salt plate.[6]

-

Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[6]

-

Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.[7]

3.2.2. Data Acquisition

-

Background Spectrum: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[6][8]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.

3.3.1. Sample Preparation

-

Dilution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[9] Further dilute a small aliquot of this solution to a final concentration of approximately 10-100 µg/mL.[9]

-

Filtration: If any solid particles are present, filter the solution before introduction into the mass spectrometer to prevent blockages.[9]

3.3.2. Data Acquisition

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[10][11]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][12]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.[10]

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted below. This process outlines the sequential steps from sample preparation to data analysis and final structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

An In-depth Technical Guide to the NMR Spectral Analysis of 3-bromotetrahydro-2H-pyran

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromotetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of predicted spectral data to facilitate the structural elucidation and characterization of this important chemical entity. Due to the limited availability of public experimental spectra, this guide is based on established NMR principles and predicted data, offering a robust and chemically sound framework for spectral interpretation.

Predicted NMR Data for this compound

The quantitative NMR data for this compound has been predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following tables summarize the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H3 | ~4.20 | dddd | J(H3ax, H2ax) = ~10.0, J(H3ax, H2eq) = ~4.0, J(H3ax, H4ax) = ~10.0, J(H3ax, H4eq) = ~4.0 | 1H |

| H6eq | ~4.05 | ddd | J(H6eq, H6ax) = ~11.5, J(H6eq, H5eq) = ~3.0, J(H6eq, H5ax) = ~2.0 | 1H |

| H2eq | ~3.85 | ddd | J(H2eq, H2ax) = ~12.0, J(H2eq, H3ax) = ~4.0 | 1H |

| H6ax | ~3.60 | ddd | J(H6ax, H6eq) = ~11.5, J(H6ax, H5ax) = ~11.0, J(H6ax, H5eq) = ~4.5 | 1H |

| H2ax | ~3.50 | ddd | J(H2ax, H2eq) = ~12.0, J(H2ax, H3ax) = ~10.0 | 1H |

| H4eq | ~2.30 | m | - | 1H |

| H5eq | ~2.05 | m | - | 1H |

| H4ax | ~1.90 | m | - | 1H |

| H5ax | ~1.65 | m | - | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | ~68.0 |

| C2 | ~65.0 |

| C3 | ~50.0 |

| C4 | ~32.0 |

| C5 | ~24.0 |

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is complex due to the chair conformation of the pyran ring and the presence of multiple stereocenters, leading to diastereotopic protons.

-

H3 (approx. 4.20 ppm): The proton on the carbon bearing the bromine atom is expected to be the most deshielded of the ring protons (excluding the anomeric protons at C2 and C6), appearing at a lower field due to the electronegativity of bromine. It will likely appear as a complex multiplet due to coupling with the protons on C2 and C4.

-

H6 Protons (approx. 4.05 and 3.60 ppm): These are the protons on the carbon adjacent to the ring oxygen. They are diastereotopic and will have different chemical shifts. The equatorial proton (H6eq) is typically deshielded relative to the axial proton (H6ax). Both will appear as multiplets due to geminal coupling and vicinal coupling with the H5 protons.

-

H2 Protons (approx. 3.85 and 3.50 ppm): Similar to the H6 protons, the H2 protons are adjacent to the ring oxygen and are diastereotopic. They will appear as distinct multiplets due to geminal coupling and vicinal coupling with the H3 proton.

-

H4 and H5 Protons (approx. 1.65-2.30 ppm): These methylene protons are in the aliphatic region of the spectrum and will appear as complex, overlapping multiplets due to geminal and vicinal couplings with their neighbors.

¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum of this compound will show five distinct signals, one for each carbon atom in the molecule.

-

C6 and C2 (approx. 68.0 and 65.0 ppm): The carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded and appear at the lowest field in the aliphatic region.

-

C3 (approx. 50.0 ppm): The carbon atom directly bonded to the bromine atom will be significantly deshielded and is predicted to appear around 50.0 ppm.

-

C4 and C5 (approx. 32.0 and 24.0 ppm): The remaining two carbons of the pyran ring, C4 and C5, are expected to appear at higher fields in the aliphatic region of the spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR spectra for a liquid sample such as this compound.

Sample Preparation

-

Sample Weighing: For a standard 5 mm NMR tube, approximately 5-20 mg of this compound is required for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[2] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]

-

Filtration and Transfer: The solution is filtered through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.

-

Capping and Labeling: The NMR tube is securely capped and labeled appropriately.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[3]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the workflow for NMR spectral analysis and the structural relationships within this compound.

Caption: Workflow for NMR spectral analysis.

Caption: Proton coupling network in this compound.

References

An In-Depth Technical Guide to the ¹H NMR Interpretation of 3-Bromotetrahydro-2H-pyran

Abstract: This technical guide provides a comprehensive framework for the structural and conformational analysis of 3-bromotetrahydro-2H-pyran using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral overview to detail the causal relationships between molecular geometry, stereoelectronic effects, and the resulting NMR spectral parameters. We will deconstruct the predicted ¹H NMR spectrum, explaining the rationale behind chemical shifts and coupling constants, and demonstrate how these features are used to confirm the molecule's three-dimensional structure. This guide emphasizes a field-proven, logic-based workflow for spectral interpretation, grounded in authoritative principles of magnetic resonance.

Section 1: Foundational Principles of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] The ¹H NMR experiment is based on the principle that protons (¹H nuclei) in a magnetic field can absorb radiofrequency energy at unique frequencies. These frequencies are highly sensitive to the local electronic environment of each proton.[2] A typical ¹H NMR spectrum provides four critical pieces of information for structural elucidation:

-

Number of Signals: Indicates the number of sets of chemically non-equivalent protons in the molecule.[3]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Proximity to electronegative atoms or unsaturated groups causes "deshielding," shifting a signal downfield (to a higher ppm value).[2][4]

-

Integration: The area under each signal is proportional to the number of protons it represents.[5]

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This phenomenon, known as J-coupling or scalar coupling, provides direct information about proton connectivity.[6]

Section 2: The Analyte – Structure and Conformational Dynamics of this compound

This compound is a saturated heterocyclic compound. Its structure is not planar; like cyclohexane, the six-membered tetrahydropyran (THP) ring adopts a low-energy chair conformation to minimize steric and torsional strain.

The presence of a bromine substituent at the C-3 position introduces stereoisomerism. Furthermore, the molecule exists in a dynamic equilibrium between two chair conformers, achieved through a "ring flip." In this process, axial substituents become equatorial, and vice versa.

Due to the significant steric bulk of the bromine atom, the conformational equilibrium strongly favors the isomer where the bromine atom occupies the more spacious equatorial position. This conformational preference is a critical factor in interpreting the NMR spectrum.

References

An In-depth Technical Guide on the 13C NMR Shifts of 3-bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-bromotetrahydro-2H-pyran. Due to the limited availability of public experimental spectra for this specific molecule, this report leverages high-quality predicted data to serve as a reliable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide includes a comprehensive table of predicted chemical shifts, a standardized experimental protocol for acquiring 13C NMR spectra, and illustrative diagrams to clarify the molecular structure and its NMR assignments.

Introduction to this compound

This compound is a halogenated derivative of tetrahydropyran, a common saturated heterocyclic compound. The introduction of a bromine atom at the C-3 position significantly influences the electron distribution within the molecule, leading to distinct chemical shifts in its 13C NMR spectrum. Understanding these shifts is crucial for the structural elucidation and purity assessment of this compound and its derivatives in various chemical and pharmaceutical applications.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using advanced computational algorithms that provide a reliable estimation of the spectral properties. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the structural diagram below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 67.8 |

| C3 | 48.5 |

| C4 | 31.2 |

| C5 | 25.4 |

| C6 | 62.1 |

Note: These are predicted values and may vary slightly from experimental results.

Structural Diagram and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the NMR data provided in the table.

Caption: Molecular structure of this compound with IUPAC numbering.

Interpretation of Chemical Shifts

The predicted chemical shifts are consistent with the structural features of this compound:

-

C2 and C6: These carbons are adjacent to the electronegative oxygen atom, which deshields them and shifts their resonances downfield. C2 is also influenced by the nearby bromine atom, resulting in a slightly more downfield shift compared to C6.

-

C3: This carbon is directly bonded to the highly electronegative bromine atom, causing a significant downfield shift to approximately 48.5 ppm.

-

C4 and C5: These methylene carbons are in a more alkane-like environment and therefore resonate at higher fields (lower ppm values).

Standard Experimental Protocol for 13C NMR Spectroscopy

For researchers who wish to acquire experimental 13C NMR data for this compound, the following general protocol is recommended.

5.1. Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the purified this compound sample.

-

Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good dissolving power and well-characterized solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

-

Temperature: Maintain a constant temperature, usually 298 K.

-

Sweep Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

5.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks corresponding to the carbon atoms of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental characterization of this compound using 13C NMR spectroscopy.

The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth, theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromotetrahydro-2H-pyran. In the absence of a publicly available experimental mass spectrum for this compound, this document outlines the predicted core fragmentation pathways based on established principles of mass spectrometry and data from analogous compounds. Understanding the mass spectral behavior of halogenated tetrahydropyrans is crucial for their identification and characterization in various research and development settings, including drug discovery and materials science.

Core Principles of Fragmentation

The fragmentation of this compound under electron ionization is anticipated to be driven by several key factors: the presence of a bromine atom, the tetrahydropyran ring structure, and the principles of ion stability.

-

Isotopic Pattern of Bromine: A defining characteristic in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion and any bromine-containing fragments. These peaks, separated by 2 m/z units, correspond to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in an M+ and an M+2 peak of almost equal intensity.

-

Alpha-Cleavage: The tetrahydropyran ring is susceptible to alpha-cleavage, which is the cleavage of a bond adjacent to the oxygen atom. This is a common fragmentation pathway for ethers.

-

Loss of the Halogen: The carbon-bromine bond is relatively weak and can undergo homolytic or heterolytic cleavage, leading to the loss of a bromine radical or a bromide ion, respectively.

Predicted Fragmentation Pathways

The molecular ion of this compound ([C₅H₉BrO]⁺˙) is expected to have a mass-to-charge ratio (m/z) of 164 and 166, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Following ionization, the molecular ion is predicted to undergo several primary fragmentation steps:

-

Loss of a Bromine Radical: The most straightforward fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a cation at m/z 85. This fragment, corresponding to the tetrahydropyranyl cation, is expected to be a significant peak in the spectrum.

-

Ring Opening and Subsequent Fragmentations: The molecular ion can undergo ring opening initiated by cleavage of a C-O or C-C bond. A plausible pathway involves the cleavage of the C2-C3 bond, facilitated by the electronegative bromine atom. This can lead to a series of subsequent fragmentations, including the loss of small neutral molecules.

-

Formation of Smaller Fragments: Further fragmentation of the primary product ions will lead to the formation of smaller, stable cations.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragments for this compound under electron ionization.

| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Notes |

| 164/166 | [C₅H₉BrO]⁺˙ | Molecular ion (M⁺˙). Expected to be of moderate to low abundance. |

| 85 | [C₅H₉O]⁺ | Loss of •Br from the molecular ion. Likely to be a prominent peak. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Resulting from further fragmentation of the [C₅H₉O]⁺ ion. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | A common fragment in the mass spectra of organic molecules. |

Experimental Protocols

The following describes a general methodology for acquiring an electron ionization mass spectrum for a liquid sample like this compound.

Sample Preparation and Introduction:

-

Sample Dilution: Dilute the liquid sample of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL.

-

Introduction Method: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

GC-MS: Inject 1 µL of the diluted sample into the GC. The typical GC conditions would involve a non-polar capillary column (e.g., DB-5ms), a temperature program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure proper separation and elution of the compound. The carrier gas would typically be helium at a constant flow rate.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Mass Range: Scan from m/z 40 to 200 to ensure the capture of the molecular ion and all significant fragments.

-

Ion Source Temperature: Typically maintained around 230 °C.

-

Quadrupole Temperature: Typically maintained around 150 °C.

Data Analysis:

The acquired data would be processed to identify the molecular ion peaks (M⁺˙ at m/z 164/166) and the major fragment ions. The fragmentation pattern would then be analyzed to confirm the structure of the compound.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

Caption: Predicted primary fragmentation of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-bromotetrahydro-2H-pyran

This guide provides a detailed analysis of the expected infrared (IR) absorption peaks for 3-bromotetrahydro-2H-pyran, aimed at researchers, scientists, and professionals in drug development. It includes a summary of expected vibrational frequencies, a standard experimental protocol for obtaining the IR spectrum of a liquid sample, and a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data for this compound

The structure of this compound contains several key functional groups whose vibrational frequencies in the infrared region are well-established. These include alkane C-H bonds, an ether C-O-C linkage within the pyran ring, and a carbon-bromine (C-Br) bond. The expected IR absorption peaks are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2950 - 2850 | Strong to Medium |

| C-H (Alkyl) | Bending (Scissoring/Methylene) | ~1470 - 1448 | Medium |

| C-O (Ether) | Stretching (Asymmetric) | ~1150 - 1085 | Strong |

| C-O (Ether) | Stretching (Symmetric) | ||

| C-Br (Alkyl Halide) | Stretching | 690 - 515 | Strong to Medium |

Note: The exact positions of the peaks can be influenced by the specific molecular environment.

The C-H stretching vibrations of the methylene groups in the saturated pyran ring are expected to appear as strong to medium bands in the 2950-2850 cm⁻¹ region[1][2]. Additionally, C-H bending vibrations for these methylene groups are anticipated around 1470-1448 cm⁻¹[3]. The most characteristic absorption for the ether linkage (C-O-C) is a strong, asymmetric stretching band typically found between 1150 and 1085 cm⁻¹. The presence of the bromine atom is indicated by a strong to medium absorption band in the lower frequency "fingerprint" region, generally between 690 and 515 cm⁻¹ for the C-Br stretch[4]. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole[4].

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following is a generalized procedure for acquiring the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

FTIR Spectrometer

-

Liquid sample (this compound)

-

Salt plates (e.g., NaCl or KBr), polished and clean

-

Pipette or dropper

-

Cleaning solvent (e.g., dry acetone or isopropanol)

-

Lens tissue

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Place two clean, dry salt plates together in the sample holder of the spectrometer.

-

Acquire a background spectrum. This will subtract any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the salt plates themselves from the final sample spectrum.

-

-

Sample Preparation (Neat Liquid):

-

Remove the salt plates from the spectrometer.

-

Using a clean pipette, place one to two drops of the this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the "sandwiched" salt plates containing the sample into the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

-

Identify and label the significant absorption peaks, correlating them to the functional groups present in the molecule.

-

-

Cleaning:

-

Thoroughly clean the salt plates with a suitable dry solvent and lens tissue. Store them in a desiccator to prevent damage from moisture.

-

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to identifying the key functional groups in an unknown compound using its IR spectrum, which is applicable to the analysis of this compound.

Caption: Workflow for IR spectrum analysis.

This structured approach ensures that all key regions of the IR spectrum are examined to deduce the functional groups present in a molecule. By comparing the observed peaks in the spectrum of this compound with the expected values, one can confirm its chemical identity.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-depth Technical Guide to the Stereochemistry of 3-Bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3-bromotetrahydro-2H-pyran, a saturated heterocyclic compound. Due to its chiral center at the C3 position and the conformational flexibility of the six-membered ring, understanding its stereochemical properties is crucial for its application in medicinal chemistry and organic synthesis. This document details the conformational analysis of its diastereomers, outlines experimental protocols for their synthesis and analysis, and presents key quantitative data to inform research and development.

Core Concepts in Stereochemistry

The stereochemistry of this compound is primarily dictated by the interplay of steric and stereoelectronic effects within its chair conformations. The molecule exists as a pair of enantiomers for each of its cis and trans diastereomers. The relative stability of these isomers is determined by the preference of the bulky bromine substituent to occupy the more spacious equatorial position to minimize steric strain.

However, in heterocyclic systems like tetrahydropyran, stereoelectronic effects such as the anomeric effect can influence conformational preferences. While the classic anomeric effect describes the preference for an axial orientation of an electronegative substituent at the anomeric (C2) position, its influence at the C3 position in this compound is less direct but contributes to the overall electronic environment and conformational stability.

Conformational Analysis of Diastereomers

The conformational equilibrium of the cis and trans isomers of this compound is dominated by the energetic preference for the chair conformation where the bromine atom is in the equatorial position. This preference is driven by the avoidance of 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.

Table 1: Conformational Equilibrium Data for 3-Halotetrahydropyrans

| Compound | Solvent | % Equatorial Conformer | Conformational Free Energy (ΔG°) (kcal/mol) |

| 3-Chlorotetrahydropyran | Carbon Tetrachloride | 76.2 | -0.677 ± 0.034 |

| 3-Chlorotetrahydropyran | Acetonitrile | - | -0.202 ± 0.040 |

| 3-Bromotetrahydropyran | Carbon Tetrachloride | 81.3 | -0.900 ± 0.100 |

Data for 3-chlorotetrahydropyran is presented for comparison and to illustrate solvent effects. The conformational free energy for 3-bromotetrahydropyran was determined at 35°C.

The greater preference for the equatorial conformer in 3-bromotetrahydropyran compared to its chloro-analogue can be attributed to the larger size of the bromine atom, which results in more significant steric hindrance in the axial position.

The following diagram illustrates the chair conformations of the cis and trans isomers of this compound and their respective equilibria.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the electrophilic bromination of 3,4-dihydro-2H-pyran. This reaction typically proceeds via a bromonium ion intermediate, which is then opened by a nucleophile. Subsequent reduction of any unsaturated intermediates yields the desired saturated product. The stereochemical outcome of the reaction can be influenced by the choice of reagents and reaction conditions.

Materials:

-

3,4-Dihydro-2H-pyran

-

N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Bromination:

-

Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Reduction (if necessary):

-

If the crude product contains unsaturated species, dissolve it in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with DCM (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification and Isomer Separation:

-

Purify the crude this compound by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexane to elute the products. The cis and trans isomers can typically be separated, with the less polar isomer eluting first.

-

Collect the fractions containing each isomer and concentrate them under reduced pressure to yield the pure cis- and trans-3-bromotetrahydro-2H-pyran.

-

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of this compound. The coupling constants (J-values) between vicinal protons are particularly informative.

Procedure:

-

Sample Preparation: Prepare a solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra for each isomer.

-

Spectral Analysis:

-

Analyze the multiplicity and coupling constants of the proton at the C3 position (the proton attached to the same carbon as the bromine).

-

In the chair conformation, the dihedral angle between axial-axial protons is approximately 180°, leading to a large coupling constant (typically 8-12 Hz).

-

The dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz).

-

By examining the coupling constants of the C3 proton with the adjacent C2 and C4 protons, the preferred conformation (axial or equatorial bromine) of each isomer can be determined.

-

The following workflow diagram illustrates the process of synthesizing and analyzing the stereochemistry of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its physical, chemical, and biological properties. A thorough understanding of its conformational preferences, supported by quantitative data and detailed experimental protocols, is essential for its effective use in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related heterocyclic compounds. The principles and methods described herein are applicable to a broader range of substituted tetrahydropyrans, making this a valuable resource for the drug development community.

An In-Depth Technical Guide to the Reaction Mechanisms of 3-bromotetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract